molecular formula C11H17NO5S B224889 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B224889
M. Wt: 275.32 g/mol
InChI Key: HDXTWULYYJLGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DMEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide also has some limitations. It exhibits low solubility in water, which can make it difficult to administer in vivo. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has not been extensively studied in animal models, which limits its potential for clinical translation.

Future Directions

There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide. One potential direction is the development of novel drug formulations that increase its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide in animal models and its potential for clinical translation. Moreover, the mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide needs to be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide need to be further investigated to identify potential applications in the field of antibiotic development.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, including the development of novel drug formulations, further studies in animal models, and the identification of potential targets for drug development.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine in the presence of a base. This reaction results in the formation of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.

properties

Product Name

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-5-4-9(16-2)8-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3

InChI Key

HDXTWULYYJLGQJ-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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